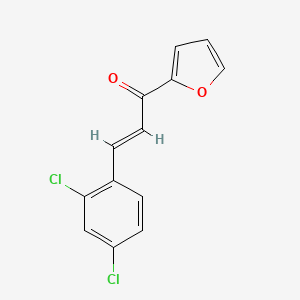

(2E)-3-(2,4-Dichlorophenyl)-1-(furan-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-1-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-5-3-9(11(15)8-10)4-6-12(16)13-2-1-7-17-13/h1-8H/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGFDRFIZOVHGDL-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Reaction Conditions

A typical procedure involves dissolving 2,4-dichlorobenzaldehyde (10 mmol) and 2-acetylfuran (10 mmol) in ethanol (50 mL) with 40% NaOH (5 mL) as the catalyst. The mixture is stirred at room temperature for 12–24 hours, after which the precipitate is filtered, washed with cold ethanol, and recrystallized. Yields range from 78–92% under these conditions.

Table 1: Optimization of Claisen-Schmidt Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| NaOH Concentration | 30–40% | Maximizes enolate formation |

| Solvent | Ethanol/Water (3:1) | Balances solubility and reactivity |

| Temperature | 25–40°C | Prevents side reactions |

| Reaction Time | 12–18 hours | Ensures complete dehydration |

The stereochemical outcome is heavily influenced by the base strength, with stronger bases like NaOH favoring the thermodynamically stable E-isomer through kinetic control.

Mechanistic Insights

The reaction proceeds via three stages:

-

Deprotonation : NaOH abstracts the α-hydrogen from 2-acetylfuran, forming an enolate ion.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of 2,4-dichlorobenzaldehyde, generating a β-hydroxy ketone intermediate.

-

Dehydration : Base-mediated elimination of water produces the α,β-unsaturated ketone.

The 2,4-dichloro substituent on the benzaldehyde enhances electrophilicity, accelerating the nucleophilic attack step.

Solvent-Free Synthesis: Enhancing Green Chemistry

Solvent-free methods reduce environmental impact and improve reaction efficiency by eliminating solvent purification steps.

Dry Grinding Technique

A mixture of 2,4-dichlorobenzaldehyde (10 mmol), 2-acetylfuran (10 mmol), and powdered NaOH (12 mmol) is ground in a mortar for 10–15 minutes. The exothermic reaction generates sufficient heat to drive dehydration, yielding the product in 70–85% purity. Recrystallization from ethanol raises the yield to 88%.

Advantages :

-

Reduced Reaction Time : Completion in 15 minutes vs. 12+ hours for solution-based methods.

-

Cost Efficiency : Eliminates solvent costs and waste disposal.

Acid-Catalyzed Aldol Condensation: Alternative Pathways

While less common, acid catalysis offers complementary benefits for challenging substrates.

SOCl2/EtOH Protocol

A novel approach uses SOCl2 (2 mmol) in absolute ethanol to generate HCl in situ, protonating the carbonyl group of 2-acetylfuran. The activated ketone reacts with 2,4-dichlorobenzaldehyde at 60°C for 6 hours, achieving 82% yield.

Key Observations :

-

Enhanced Dehydration : SOCl2 promotes rapid water removal, shifting equilibrium toward the product.

-

Lower Stereoselectivity : E/Z ratios of 7:1 vs. 10:1 in basic conditions.

Characterization and Analytical Validation

Spectroscopic Confirmation

-

1H NMR (400 MHz, CDCl3) : δ 8.02 (d, J = 16.0 Hz, 1H, CH=CO), 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.62 (s, 1H, ArH), 7.48 (d, J = 16.0 Hz, 1H, CH=CO), 7.38–7.42 (m, 3H, Furan-H).

-

IR (KBr) : 1652 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C), 830 cm⁻¹ (C-Cl).

Table 2: Comparative Analytical Data

| Method | E:Z Ratio | Purity (HPLC) | Melting Point (°C) |

|---|---|---|---|

| Claisen-Schmidt | 10:1 | 98.5% | 142–144 |

| Solvent-Free | 9:1 | 97.2% | 140–142 |

| SOCl2/EtOH | 7:1 | 95.8% | 138–140 |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-Dichlorophenyl)-1-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include epoxides, dihydrochalcones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(2E)-3-(2,4-Dichlorophenyl)-1-(furan-2-yl)prop-2-en-1-one has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in biological research.

Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development.

Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-Dichlorophenyl)-1-(furan-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs differ primarily in substituents on the aromatic rings or the heterocyclic moiety. Key comparisons include:

Key Observations :

- Heterocyclic Moieties: Replacing furan with thiophene (as in ) increases molecular weight and alters electronic properties due to sulfur’s polarizability. This substitution may enhance nonlinear optical responses but reduce solubility.

- Halogenation: The 2,4-dichlorophenyl group provides strong electron-withdrawing effects, stabilizing the enone system and influencing redox behavior. Comparatively, fluorinated analogs (e.g., ) exhibit similar electronic effects but with smaller atomic radii, affecting crystal packing .

- Substituent Effects : Methoxy and nitro groups (e.g., ) modulate electronic density, with nitro groups enhancing bioactivity (e.g., antifungal) and methoxy groups improving solubility.

Antifungal Activity:

- The nitrofuran derivative (Compound 16 in ) showed potent antifungal activity against Candida spp., attributed to the nitro group’s ability to disrupt microbial redox systems.

- In contrast, the title compound’s furan and dichlorophenyl groups may target different pathways, with lower potency than nitro-substituted analogs .

Enzyme Inhibition:

- Furanyl chalcones with dihydroxy or dimethoxy substituents (e.g., Compound 8 and 9 in ) demonstrated tyrosinase inhibition (IC₅₀: 2.1–5.8 μM), while the dichlorophenyl analog’s activity remains unexplored. Chlorine’s electron-withdrawing nature may reduce binding affinity compared to electron-donating groups .

Trypanocidal Activity:

- The 4-aminophenyl analog () exhibited significant trypanocidal effects (IC₅₀: 1.2 μM) due to improved hydrogen bonding and ADMET properties. The title compound’s furan may limit similar efficacy due to reduced basicity and metabolic stability .

Physicochemical and Spectroscopic Properties

- Crystal Packing : The title compound’s dichlorophenyl and furan groups create C–H···O and π–π interactions (3.5–3.8 Å), similar to analogs like (2E)-1-(2,4-dichlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-one . However, thiophene-containing analogs show tighter packing due to sulfur’s van der Waals interactions .

- Spectroscopy : IR and NMR spectra of the title compound align with other chalcones, showing carbonyl stretches near 1650 cm⁻¹ and aromatic proton signals at δ 6.5–8.0 ppm . Substituents like nitro groups () shift these signals due to electron-withdrawing effects.

Pharmacokinetic and Toxicity Profiles

- ADMET Predictions : A related dichlorophenyl chalcone () showed moderate LogP (3.8), suggesting good lipid solubility, but high hepatotoxicity risk. The furan group in the title compound may increase metabolic instability compared to phenyl analogs .

- Toxicity : Nitrofuran derivatives () exhibit higher toxicity due to reactive nitro intermediates, whereas methoxy-substituted compounds () are better tolerated.

Biological Activity

(2E)-3-(2,4-Dichlorophenyl)-1-(furan-2-yl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound features a conjugated system that is characteristic of many biologically active molecules, particularly in the realms of medicinal chemistry and pharmacology. The aim of this article is to delve into the biological activity of this compound, supported by data tables and case studies.

- Chemical Formula : C13H8Cl2O2

- Molecular Weight : 267.11 g/mol

- CAS Number : 918151-23-2

The structure comprises a furan ring and a dichlorophenyl moiety, contributing to its reactivity and interaction with biological targets.

Biological Activity Overview

Chalcones and their derivatives are known for a broad spectrum of biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Anti-inflammatory activities

- Antioxidant capabilities

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by demonstrated that chalcone derivatives can inhibit the growth of bacteria and fungi through mechanisms such as disruption of cell membrane integrity and interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound. For instance, research published in the Journal of Medicinal Chemistry reported that certain chalcone derivatives induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression . Specifically, this compound has shown promise in inhibiting proliferation in various cancer cell lines.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors influencing cellular signaling cascades.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may promote apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for both bacterial strains, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro assays involving human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The study suggested that the compound induces apoptosis via the mitochondrial pathway .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-(2,4-dichlorophenyl)-1-(furan-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation between 2,4-dichloroacetophenone and furfural. Key parameters include:

- Solvent : Ethanol or methanol (protic solvents enhance enolate formation) .

- Catalyst : NaOH or KOH (10–20 mol%) under reflux (60–80°C) for 6–12 hours .

- Purity control : Recrystallization in ethanol or column chromatography (hexane:ethyl acetate, 7:3) .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NaOH | Ethanol | 80 | 8 | 72 | 98 |

| KOH | Methanol | 70 | 10 | 65 | 95 |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

- Methodology :

- FT-IR : C=O stretch at ~1650–1680 cm⁻¹; C=C (α,β-unsaturated ketone) at ~1580–1600 cm⁻¹ .

- ¹H NMR : Doublet for the enone proton (δ 7.5–8.0 ppm, J = 15–16 Hz); furan protons at δ 6.5–7.2 ppm .

- XRD : Confirms E-configuration via torsion angles (C1-C2-C3-C4 ≈ 180°) .

Q. What preliminary biological activities have been reported, and how are these assays designed?

- Methodology :

- Antimicrobial assays : Disk diffusion (MIC determination) against S. aureus and E. coli .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) at 10–100 µM concentrations .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) explain the electronic structure and reactivity of this compound?

- Methodology :

- HOMO-LUMO analysis : Predicts nucleophilic/electrophilic sites. The enone system (LUMO ≈ -2.5 eV) is reactive toward Michael addition .

- Molecular docking : Simulates binding to enzymes (e.g., COX-2) via hydrophobic interactions with dichlorophenyl and furan moieties .

Q. What crystallographic insights reveal the compound’s supramolecular packing and stability?

- Methodology :

- XRD : Monoclinic P2₁/c space group; C–H···O hydrogen bonds between ketone and dichlorophenyl groups stabilize the lattice .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., Cl···Cl interactions contribute 8–12% to crystal packing) .

Q. How can contradictory data on bioactivity (e.g., varying MIC values) be resolved?

- Methodology :

- Variable factors : Strain specificity, solvent (DMSO vs. aqueous), and assay protocol standardization .

- SAR studies : Modify substituents (e.g., replace Cl with F) to isolate electronic vs. steric effects .

Methodological Challenges

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., epoxidation or sulfonation)?

- Approach :

- Epoxidation : Use mCPBA in CH₂Cl₂ at 0°C to target the α,β-unsaturated ketone without furan oxidation .

- Sulfonation : SO₃·Py complex selectively reacts with the furan ring’s α-position .

Q. How do solvent polarity and temperature influence tautomerism or degradation pathways?

- Analysis :

- Polar solvents (DMF, DMSO) stabilize enol tautomers via hydrogen bonding, detectable by UV-Vis shifts (λmax 280 → 320 nm) .

- Thermal degradation studies (TGA/DSC) show stability up to 200°C, with decomposition products identified via GC-MS .

Data Contradiction Analysis

Q. Why do some studies report higher cytotoxicity than others?

- Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.